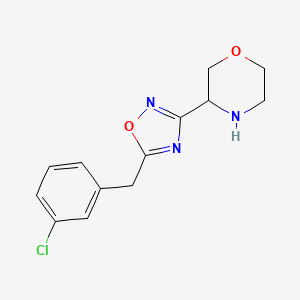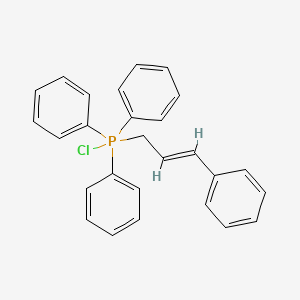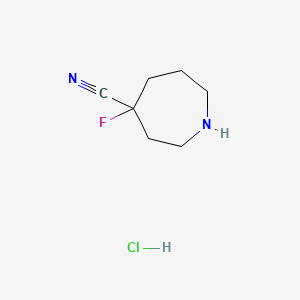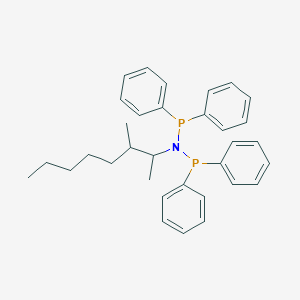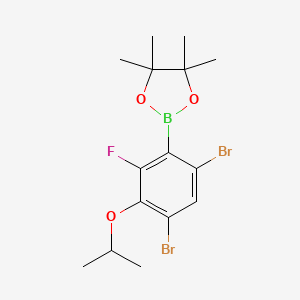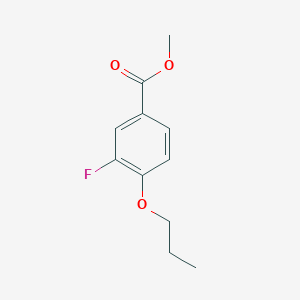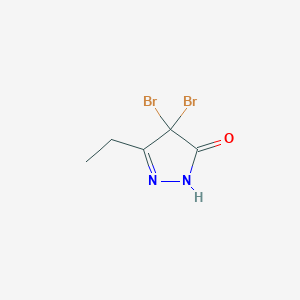
4,4-Dibromo-5-ethyl-2,4-dihydro-3h-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by the presence of a pyrazolone ring substituted with bromine atoms and an ethyl group
Preparation Methods
The synthesis of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at the 4-position. The reaction conditions often require a solvent such as acetic acid or ethanol and may be carried out at elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazolones.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states. Reduction reactions can also modify the pyrazolone ring, affecting its electronic properties.
Cyclization Reactions: The presence of reactive bromine atoms allows for cyclization reactions with suitable partners, forming fused ring systems that can have enhanced biological activity.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: Its ability to undergo various chemical modifications allows for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atoms and pyrazolone core.
Mechanism of Action
The mechanism of action of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological targets through its reactive bromine atoms and pyrazolone ring. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds to 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one include other brominated pyrazolones and pyrazolone derivatives with different substituents. These compounds share the pyrazolone core but differ in their chemical reactivity and biological activity due to the nature and position of the substituents.
4,4-Dibromo-3-methyl-2,4-dihydro-3H-pyrazol-3-one:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks bromine atoms, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
13048-84-5 |
|---|---|
Molecular Formula |
C5H6Br2N2O |
Molecular Weight |
269.92 g/mol |
IUPAC Name |
4,4-dibromo-3-ethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-2-3-5(6,7)4(10)9-8-3/h2H2,1H3,(H,9,10) |
InChI Key |
UDHIIUQXRDHTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)C1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





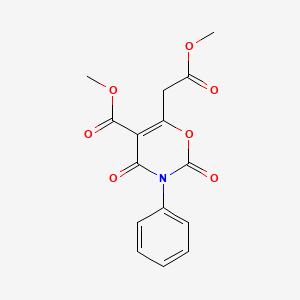
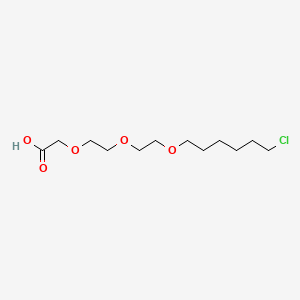

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
